![molecular formula C25H26N4O2 B2938343 1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 896817-39-3](/img/structure/B2938343.png)
1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one involves several steps, including the formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core and subsequent functionalization. The synthetic routes typically involve:
Formation of the core structure: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the benzyl, methyl, and piperidine groups through various organic reactions such as alkylation, acylation, and condensation reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and reactivity.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial effects.
Industry: Utilized in the development of new chemical processes and products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also investigated for their biological activity and potential therapeutic applications.
3-methylpiperidine derivatives: These compounds have similar functional groups and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.
Biological Activity
1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. This compound features a unique structure characterized by a fused pyrimidine and pyrrolo ring system, along with a benzyl group and a piperidine carbonyl substituent. The intricate arrangement of these functional groups suggests potential for diverse biological activities and applications in medicinal chemistry.
Research indicates that compounds within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class exhibit significant biological activities. Specifically, this compound may act as an inhibitor of protein kinases , particularly Janus Kinase 3 (JAK3). JAK3 is implicated in various autoimmune diseases and cancers, suggesting potential therapeutic applications in conditions requiring immunosuppression, such as rheumatoid arthritis and lupus .
Inhibitory Activity
The compound has demonstrated effectiveness in inhibiting JAK3 activity, which is crucial for treating diseases characterized by dysregulated kinase activity. Studies have shown that derivatives of pyrido[2,3-d]pyrimidines can modulate inflammatory pathways and possess anti-inflammatory properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological profile of this compound. The unique combination of the benzyl group and piperidine carbonyl enhances its binding affinity and selectivity towards specific kinases compared to structurally similar compounds. This specificity may lead to unique pharmacological profiles that are advantageous in drug development .
Comparative Analysis with Similar Compounds
The following table summarizes structural features and biological activities of compounds similar to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(4-Methylpiperidin-1-carbonyl) pyrido[1,2-a] pyrrolo[2,3-d] pyrimidin | Similar core structure with variations in substituents | JAK3 inhibition |
5-Methyl-pyrido[2,3-d] pyrimidine derivatives | Variations in nitrogen positioning | Potential antitumor activity |
Pyrrolo[2,3-d] pyrimidine analogs | Similar fused ring systems | Diverse biological activities |
This comparison highlights how the specific structural elements of this compound contribute to its distinct biological activity profile .
Case Study 1: Inhibition of JAK3
In a study exploring the inhibitory effects of various compounds on JAK3 activity, this compound was found to exhibit significant inhibition compared to other tested derivatives. The study utilized biochemical assays to measure kinase activity in vitro and demonstrated that this compound effectively reduced JAK3-mediated signaling pathways associated with inflammatory responses .
Case Study 2: Anti-inflammatory Properties
Another research effort focused on evaluating the anti-inflammatory properties of this compound in animal models of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling following treatment with this compound. These findings support its potential application as a therapeutic agent for autoimmune conditions .
Properties
IUPAC Name |
6-benzyl-10-methyl-5-(3-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-17-8-6-12-27(15-17)25(31)21-14-20-23(29(21)16-19-10-4-3-5-11-19)26-22-18(2)9-7-13-28(22)24(20)30/h3-5,7,9-11,13-14,17H,6,8,12,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBHGKODBCBCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C(=CC=CN5C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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